molecular formula C19H23N3O2S2 B3312737 N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbutanamide CAS No. 946328-05-8

N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbutanamide

Cat. No. B3312737
CAS RN: 946328-05-8
M. Wt: 389.5 g/mol
InChI Key: XASQPBIPJIQWPP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a type of heterocyclic compound, and a cyclopropylamino group, which involves a cyclopropyl group attached to an amino group. It also has a thioether linkage and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the cyclopropylamino group, and the formation of the amide bond. The exact synthesis route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the cyclopropylamino group, the thioether linkage, and the amide group would all contribute to the overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, and the thiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research could explore the potential applications of the compound, such as its use as a pharmaceutical or its role in chemical reactions. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-12(2)10-15(23)21-18-17(13-6-4-3-5-7-13)22-19(26-18)25-11-16(24)20-14-8-9-14/h3-7,12,14H,8-11H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASQPBIPJIQWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(N=C(S1)SCC(=O)NC2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbutanamide
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N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbutanamide
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N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbutanamide
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N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbutanamide
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N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbutanamide
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N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbutanamide

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